4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole
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Description
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole, also known as 4-CPMI, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in various studies for its unique properties, such as its ability to act as an inhibitor of enzymes and its ability to bind to certain proteins. 4-CPMI has been used in research to study the biochemical and physiological effects of various compounds, as well as its potential for use in lab experiments.
Scientific Research Applications
Scaffold for Synthesis of Highly Functionalized Derivatives
4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole serves as a scaffold for synthesizing a variety of highly functionalized isoxazole derivatives. Ruano et al. (2005) describe the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as useful scaffolds for creating diverse and highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).
Synthesis of Amino-Isoxazoles
The compound is also pivotal in the synthesis of amino-isoxazoles. Sobenina et al. (2005) achieved the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles by reacting specific pyrroles with hydroxylamine (L. Sobenina et al., 2005).
Antifungal Activity
In the context of antifungal research, Liu et al. (2014) synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, demonstrating significant antifungal activity against Botrytis cinerea (F. Liu et al., 2014).
Alkylation and Synthesis of Derivatives
Khripach and Ivanova (1990) utilized 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole for the alkylation of enolates, leading to the synthesis of bi- and tetracyclic derivatives (V. Khripach & G. V. Ivanova, 1990).
Synthesis of Pyrrolo[2,3-d]-Isoxazoles
Rajanarendar et al. (2006) demonstrated a one-pot synthesis of 3-methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles, illustrating the compound's utility in synthesizing structurally complex heterocycles (E. Rajanarendar et al., 2006).
Microwave-Assisted Synthesis
Zheng et al. (2019) reported a microwave-assisted efficient synthesis of bis-isoxazole ethers, showcasing the compound's versatility in advanced synthetic methodologies (Ran Zheng et al., 2019).
properties
IUPAC Name |
4-chloro-3-methyl-5-pyrrol-1-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-6-7(9)8(12-10-6)11-4-2-3-5-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIQECQVSOFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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